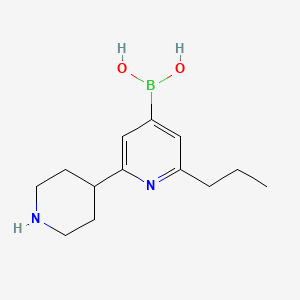
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid is a synthetic organic compound characterized by its unique structural features. This compound contains a cyclohexane ring substituted with a but-3-ynamido group and a carboxylic acid group. The stereochemistry of the compound is specified by the (1r,4r) configuration, indicating the relative positions of the substituents on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the But-3-ynamido Group: The but-3-ynamido group can be introduced through a nucleophilic substitution reaction using an appropriate amine and an alkyne.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of an intermediate compound using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(1r,4r)-4-(But-3-ynamido)cyclohexanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
(1r,4r)-4-(But-3-ynamido)cyclohexanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-(but-3-ynoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h1,8-9H,3-7H2,(H,12,13)(H,14,15) |
Clé InChI |
VZBPLBVOPJZORJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(=O)NC1CCC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)











